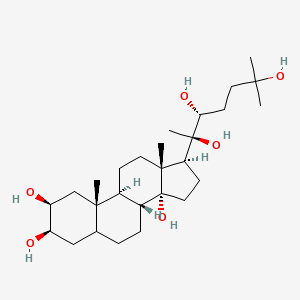
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol is a polyhydroxylated derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of six hydroxyl groups attached to the cholestane backbone at positions 2, 3, 14, 20, 22, and 25. The stereochemistry of the hydroxyl groups is specified as 2beta, 3beta, and 22R, indicating their spatial orientation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol typically involves multiple steps, starting from a suitable cholestane derivative. The hydroxylation reactions are carried out under controlled conditions to ensure the correct stereochemistry of the hydroxyl groups. Common reagents used in these reactions include oxidizing agents such as osmium tetroxide or potassium permanganate, and protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated cholestane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholestanone derivatives, while reduction can produce fully saturated cholestane. Substitution reactions can result in halogenated or alkylated cholestane derivatives.
Scientific Research Applications
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex steroid derivatives.
Biology: Studied for its potential role in modulating biological processes, such as cell signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can integrate into cell membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can be compared with other polyhydroxylated cholestane derivatives, such as:
(2beta,3beta,22R)-Cholestane-2,3,14,20,22-pentol: Lacks one hydroxyl group at position 25, which may affect its biological activity and solubility.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,26-hexol: Has an additional hydroxyl group at position 26, potentially altering its interaction with molecular targets.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,27-hexol: Similar to the previous compound but with the hydroxyl group at position 27.
The uniqueness of this compound lies in its specific hydroxylation pattern, which can influence its chemical reactivity and biological properties.
Properties
CAS No. |
188748-99-4 |
|---|---|
Molecular Formula |
C27H48O6 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2S,3R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-2,3,14-triol |
InChI |
InChI=1S/C27H48O6/c1-23(2,31)11-10-22(30)26(5,32)21-9-13-27(33)18-7-6-16-14-19(28)20(29)15-24(16,3)17(18)8-12-25(21,27)4/h16-22,28-33H,6-15H2,1-5H3/t16?,17-,18+,19+,20-,21-,22+,24-,25+,26+,27+/m0/s1 |
InChI Key |
CVTLPWZPAROPRD-SWHWCMDWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)CCC4[C@@]3(C[C@@H]([C@@H](C4)O)O)C |
Canonical SMILES |
CC12CCC3C(C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)CCC4C3(CC(C(C4)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

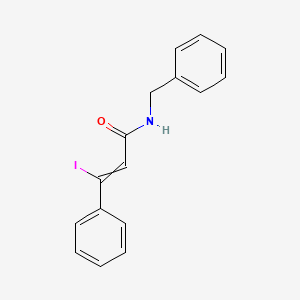

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
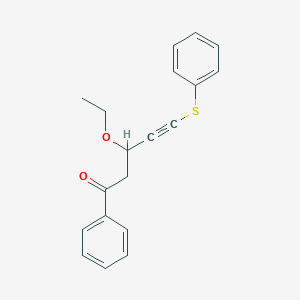
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)
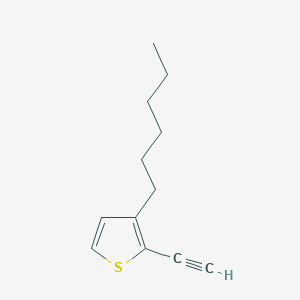
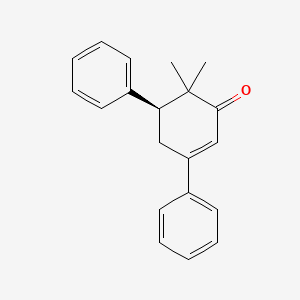
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

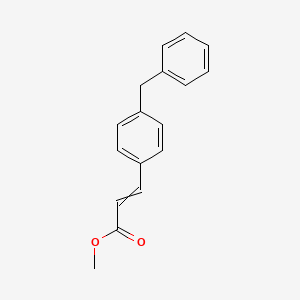
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
